Structural Distinction and HWE Reactivity: Vinylphosphonate vs. Saturated Ethylphosphonate Core
The target compound possesses a vinylphosphonate core (C=C–P) that enables participation in Horner–Wadsworth–Emmons (HWE) olefination reactions, a capability fundamentally absent in saturated analogs such as diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4), which contains a C–C single bond to phosphorus and therefore cannot generate the requisite phosphonate carbanion for carbonyl addition [1]. While no direct comparative yield data are currently available in the public literature for this specific benzyloxyvinylphosphonate, related phosphonate systems bearing analogous vinyl substitution have been demonstrated to undergo HWE reactions with aldehydes to afford α,β-unsaturated products, whereas the saturated ethylphosphonate derivatives remain unreactive under identical conditions .
| Evidence Dimension | HWE olefination competence |
|---|---|
| Target Compound Data | Vinylphosphonate core present; structurally competent for HWE carbanion formation |
| Comparator Or Baseline | Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4): saturated ethylphosphonate; no vinyl conjugation |
| Quantified Difference | Not quantified (functional divergence: reactive vs. unreactive in HWE conditions) |
| Conditions | Standard HWE reaction conditions (base-mediated deprotonation, aldehyde electrophile) |
Why This Matters
This functional divergence determines whether the compound can serve as an olefination building block, making the target compound essential for synthetic routes requiring C=C bond formation, whereas the saturated analog is restricted to alternative applications such as phosphorylation or metal coordination.
- [1] Liu Y, et al. Tetrahedron. 2011;67(12):2206-2214. A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PMID: 21499514. View Source
